Ethyl 3-bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 3-bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylate is an organic compound with a complex structure that includes a pyrazole ring, a tetrahydropyran ring, and a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylate typically involves multiple steps. One common method includes the bromination of tetrahydropyran followed by the formation of the pyrazole ring. The reaction conditions often require the use of solvents such as ethanol, acetone, or chloroform, and reagents like thionyl chloride or phosphorus tribromide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and cyclization reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The pyrazole and tetrahydropyran rings can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation.
Reducing Agents: Such as lithium aluminum hydride for reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazole derivatives, while oxidation can produce carboxylic acids or ketones .
Scientific Research Applications
Ethyl 3-bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Ethyl 3-bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylate include:
Uniqueness
This compound is unique due to its specific combination of functional groups and rings, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C11H15BrN2O3 |
---|---|
Molecular Weight |
303.15 g/mol |
IUPAC Name |
ethyl 3-bromo-1-(oxan-4-yl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C11H15BrN2O3/c1-2-17-11(15)9-7-14(13-10(9)12)8-3-5-16-6-4-8/h7-8H,2-6H2,1H3 |
InChI Key |
XTJDJWYLLWTPFS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1Br)C2CCOCC2 |
Origin of Product |
United States |
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